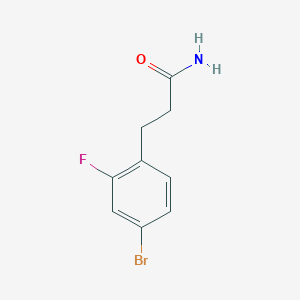

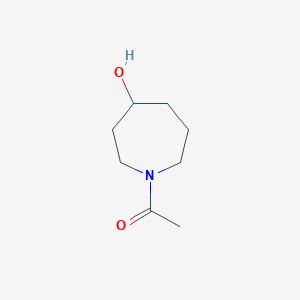

![molecular formula C10H11NS B1521107 2,4,5-Trimethylbenzo[d]thiazole CAS No. 401936-07-0](/img/structure/B1521107.png)

2,4,5-Trimethylbenzo[d]thiazole

Vue d'ensemble

Description

“2,4,5-Trimethylbenzo[d]thiazole” is a heterocyclic organic compound with the molecular formula C10H11NS. It is a derivative of thiazole, a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug–target protein interaction .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Applications De Recherche Scientifique

Anticancer Activity

Research on derivatives of thiazole compounds, such as 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, has shown promising anticancer properties. These compounds have been evaluated for their ability to inhibit tubulin polymerization, induce apoptosis through the mitochondrial pathway, and show potential antivascular activity by inhibiting endothelial cell migration and capillary-like tube formation at noncytotoxic concentrations. This suggests that thiazole derivatives could be effective in targeting cancer cells and disrupting tumor vasculature, making them potential candidates for anticancer therapy (Romagnoli et al., 2012).

Antimicrobial and Antifungal Activities

Thiazole derivatives, specifically biologically important benzothiazoles like 2-(2,4,6-trimethylbenzylthio)benzo[d]thiazole, have been synthesized and characterized, showing significant antimicrobial and antifungal activities. These compounds were able to inhibit bacterial strains such as Bacillus subtilis and Staphylococcus aureus, as well as the fungal strain Aspergillus niger, highlighting their potential as antimicrobial and antifungal agents (Daisy et al., 2020).

Synthetic and Chemical Importance

Thiazole and its derivatives, including benzothiazole, play a critical role in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiretroviral, and anticancer effects. The chemistry of thiazole derivatives has been significantly developed, leading to their application in various domains such as vulcanizing accelerators and photographic sensitizers. This underlines the versatility and importance of thiazole derivatives in both synthetic and applied chemistry (Chhabria et al., 2016).

Electrochemical and Photophysical Properties

Thiazole derivatives, particularly those incorporating the thiazolothiazole heterocycle, exhibit strong blue fluorescence and distinctive reversible electrochromic properties. These materials demonstrate high quantum yields and long-lived fluorescence lifetimes, making them suitable for applications in optoelectronics, electron transfer sensing, and photochemical applications. Their electrochromic properties, combined with strong fluorescent emission, offer potential for multifunctional use in various technological applications (Woodward et al., 2017).

Drug Development and Treatment of Trypanosomatidic Infections

2-Amino-benzo[d]thiazole has been identified as a promising scaffold for developing pteridine reductase-1 (PTR1) inhibitors with potent anti-trypanosomatidic activity. This research has led to the identification of compounds with low micromolar activity against Trypanosoma brucei, showcasing the potential of benzothiazoles in treating diseases caused by trypanosomatidic infections. These findings highlight the therapeutic importance of thiazole derivatives in the realm of infectious disease treatment (Linciano et al., 2019).

Mécanisme D'action

Target of Action

Thiazole derivatives are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole compounds are known for their ability to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This property allows them to interact with various biological targets, leading to diverse biological outcomes .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit biochemical pathways and enzymes, leading to a variety of biological effects .

Pharmacokinetics

The physicochemical properties of thiazole compounds, such as their solubility in water, alcohol, and ether, may influence their bioavailability .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, potentially leading to various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole compounds .

Safety and Hazards

“2,4,5-Trimethylbenzo[d]thiazole” is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and other ignition sources, keeping the container tightly closed, using explosion-proof electrical, lighting, ventilating equipment, and using only non-sparking tools .

Orientations Futures

Thiazoles are important pharmacophores in many compounds used against several tropical infectious diseases . The design and structure–activity relationship of bioactive molecules are areas of ongoing research . The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described .

Propriétés

IUPAC Name |

2,4,5-trimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-6-4-5-9-10(7(6)2)11-8(3)12-9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKYAGRJUUZOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663245 | |

| Record name | 2,4,5-Trimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trimethylbenzo[d]thiazole | |

CAS RN |

401936-07-0 | |

| Record name | 2,4,5-Trimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

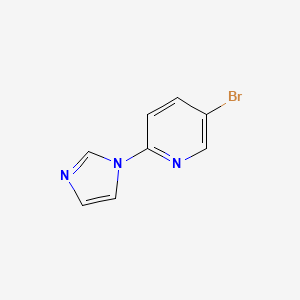

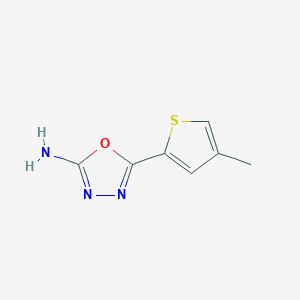

![tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521029.png)

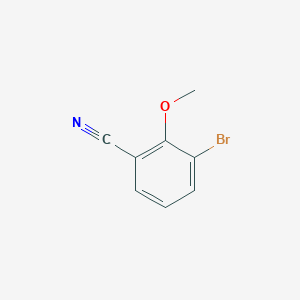

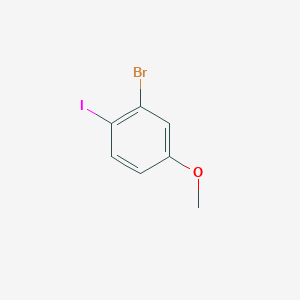

![5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1521033.png)

![tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate](/img/structure/B1521045.png)

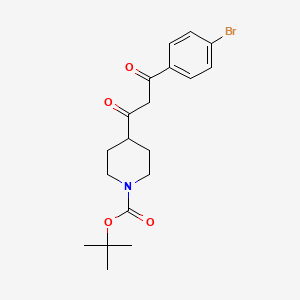

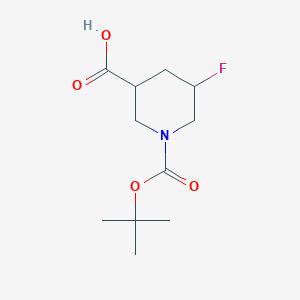

![tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521047.png)